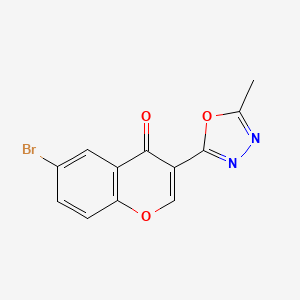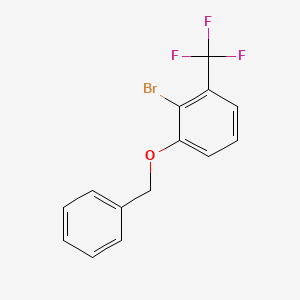
1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene
Descripción general
Descripción
1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene, or 1-Bromo-2-(trifluoromethyl)benzyloxybenzene, is a fluorinated aromatic compound that has a wide range of applications in the field of synthetic organic chemistry. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in a variety of research applications, including the study of the mechanism of action of drugs and the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Organic Synthesis and Intermediates
- Intermediate in Organic Synthesis : It serves as an important intermediate in organic synthesis. For instance, 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, synthesized from 3-aminobenzyl alcohol, involves bromination reactions where compounds similar to 1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene could be used. This process is significant in pharmaceutical, pesticide preparation, and organic materials industries (H. We, 2015).
Polymer and Material Science
- Fluorine-Containing Polymers : Research on fluorine-containing polyethers highlights the use of fluorinated monomers for producing materials with low dielectric properties and high thermal stability, where similar brominated and trifluoromethyl compounds serve as crucial intermediates in the synthesis process. Such materials are valuable in electronics for their hydrophobicity and insulation properties (J. W. Fitch et al., 2003).
Chemiluminescence and Optoelectronic Materials
- Optoelectronic Material Synthesis : The synthesis of 1,3,5-Tri(10H-phenothiazin-10-yl)benzene-based materials showcases the use of specific organofluorine compounds in creating advanced optoelectronic devices. These materials can efficiently convert solar energy to chemical energy, demonstrating significant potential in sustainable energy applications (Cen Zhou et al., 2022).
Advanced Materials with Unique Properties
- Carbon Nanocages and Nanosheets : Innovative materials like all-benzene carbon nanocages represent the synthesis frontier where brominated and trifluoromethyl groups play critical roles in the assembly of complex structures. These materials have applications in nanotechnology and materials science due to their unique electrochemical properties and potential for use in electronic devices (Katsuma Matsui et al., 2013). Electrochromic bis(terpyridine)metal complex nanosheets, synthesized using metal ions and specific organic ligands, demonstrate reversible electrochromism, making them suitable for display technologies and smart windows (K. Takada et al., 2015).
Propiedades
IUPAC Name |
2-bromo-1-phenylmethoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-13-11(14(16,17)18)7-4-8-12(13)19-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMDVVSJQOADL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



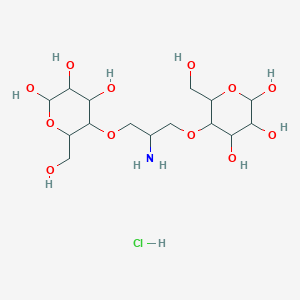
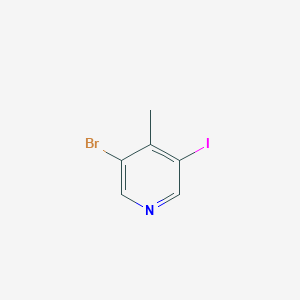
![Benzyl[3-(difluoromethoxy)propyl]amine](/img/structure/B1528140.png)
![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)
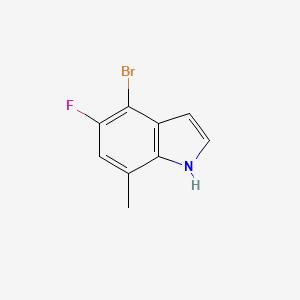
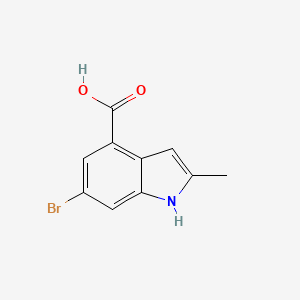

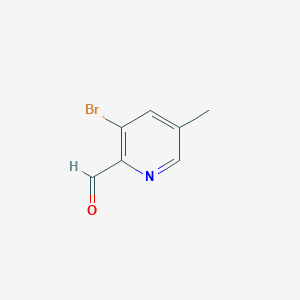
![8-Bromo-6-methyl-[1,2,3,4]tetrazolo[1,5-A]pyridine](/img/structure/B1528148.png)
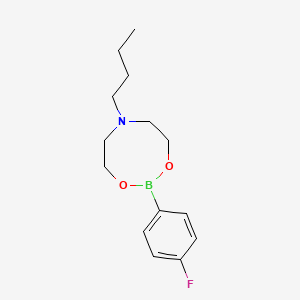
![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)
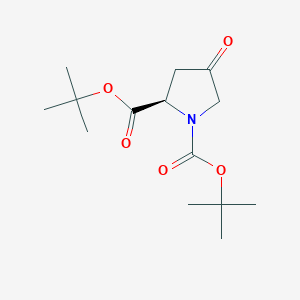
![6-Bromo-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1528159.png)
